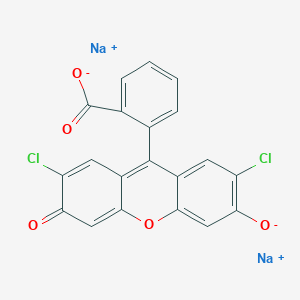

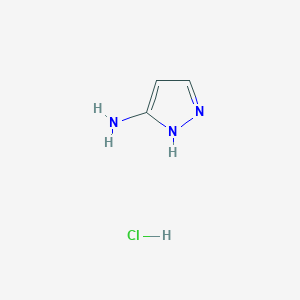

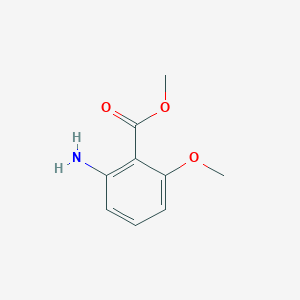

![molecular formula C7H5NOS B1589956 Thieno[2,3-b]pyridin-5-ol CAS No. 21344-26-3](/img/structure/B1589956.png)

Thieno[2,3-b]pyridin-5-ol

Overview

Description

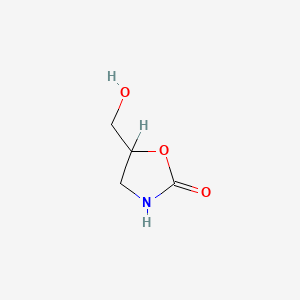

Thieno[2,3-b]pyridin-5-ol is a heterocyclic compound with the molecular formula C7H5NOS . It has a molecular weight of 151.19 . This compound is used for pharmaceutical intermediates . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridines have been reviewed . Many efforts have been made to synthesize these important heterocycles . There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NOS/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H . The structure of compounds related to this compound has been confirmed by spectral analysis .

Chemical Reactions Analysis

The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to pyrano[4”,3”,2”:4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .

Scientific Research Applications

Anti-proliferative Activities

Thieno[2,3-b]pyridines have been identified for their potent anti-proliferative activities against various human cancer cell lines. Research has shown that modifications to improve aqueous solubility while retaining anti-proliferative actions are essential for enhancing their clinical application potential. Strategies such as altering the appended alkyl ring to introduce polar groups have resulted in compounds with greater solubility and potent cancer cell growth inhibition capabilities (Haverkate et al., 2021).

Enhancement of Water Solubility

The low water solubility of Thieno[2,3-b]pyridines has been a major issue for their clinical application. Research into improving this solubility through chemical modifications has led to significant advancements. For instance, the introduction of a morpholine moiety and loading into a polymer matrix have enhanced solubility, demonstrating the importance of formulation approaches in the development of therapeutics (Zafar et al., 2018).

Chemical Synthesis and Modifications

The chemistry of Thieno[2,3-b]pyridines has been extensively studied, with research focusing on the synthesis and modification of these compounds to explore their potential applications. For example, the regioselective bromination of Thieno[2,3-b]pyridine has been described, showcasing the potential of these compounds as building blocks in drug discovery research (Lucas et al., 2015).

Applications in Material Science

Beyond biomedical applications, Thieno[2,3-b]pyridine derivatives have found use in material science. For instance, their incorporation into electrochromic polymers has been explored, highlighting their utility in developing materials with tunable photophysical properties. Such studies open new avenues for the application of these compounds in electronic and photonic devices (Shao et al., 2017).

Educational Applications

The synthesis of Thieno[2,3-b]pyridine derivatives has also been employed as a pedagogical tool in chemistry education, providing students with hands-on experience in multistep organic synthesis and exposing them to various experimental techniques and product characterization methods. This approach not only reinforces theoretical knowledge but also cultivates practical skills in organic chemistry (Liu et al., 2016).

Mechanism of Action

Target of Action

Thieno[2,3-b]pyridin-5-ol is a heterocyclic compound that has been reported to have significant pharmacological and biological utility Thieno[2,3-b]pyridine derivatives, a closely related class of compounds, have been reported as pim-1 kinase inhibitors and multidrug resistance modulators .

Mode of Action

It is known that thieno[2,3-b]pyridine derivatives interact with their targets, such as pim-1 kinase, to exert their effects

Biochemical Pathways

Thieno[2,3-b]pyridine derivatives, which are closely related, are known to affect various biochemical pathways due to their broad range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Result of Action

Thieno[2,3-b]pyridine derivatives, which are closely related, have been reported to have significant effects on cell growth and morphology, resulting in growth restriction, rounding, and blebbing of the plasma membrane .

Safety and Hazards

Future Directions

properties

IUPAC Name |

thieno[2,3-b]pyridin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXOAHOYAIJRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489319 | |

| Record name | Thieno[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21344-26-3 | |

| Record name | Thieno[2,3-b]pyridin-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21344-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.